2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
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Overview
Description
2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a Suzuki-Miyaura coupling reaction, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom .
Scientific Research Applications
2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound might inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-d]isoxazole derivatives and related heterocyclic compounds. Examples include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
What sets 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-15-8-10-17(11-9-15)26-19(14-5-4-12-24-13-14)18-20(29-26)22(28)25(21(18)27)16-6-2-1-3-7-16/h1-13,18-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSRMNZBRQVREE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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